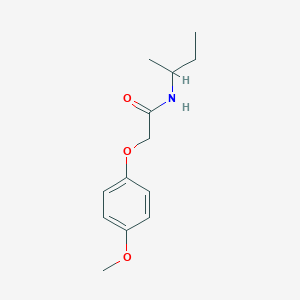
2-(2-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
描述
2-(2-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as Nitrofen or 2,4-Dinitrophenol acetamide, is a chemical compound that has been extensively used in scientific research. It is a member of the dinitrophenol family and is widely used as a pesticide and herbicide. Nitrofen is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. It has been found to have a wide range of biochemical and physiological effects on living organisms.
作用机制
2-(2-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is a mitochondrial uncoupler, which means that it disrupts the normal coupling of oxidative phosphorylation and ATP synthesis. It does this by dissipating the proton gradient across the mitochondrial inner membrane, which results in the uncoupling of electron transport from ATP synthesis. This uncoupling leads to an increase in mitochondrial respiration and oxygen consumption, which in turn leads to an increase in metabolic rate and energy expenditure.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects on living organisms. It has been shown to increase mitochondrial respiration and oxygen consumption, which leads to an increase in metabolic rate and energy expenditure. This compound has also been found to induce thermogenesis and weight loss in animal models. Additionally, this compound has been shown to induce oxidative stress and mitochondrial dysfunction, which can lead to cell death and tissue damage.
实验室实验的优点和局限性
2-(2-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has several advantages as a tool for scientific research. It is a potent mitochondrial uncoupler and has been found to be particularly useful in studying the effects of environmental toxins on mitochondrial function and energy metabolism. This compound is also relatively inexpensive and easy to synthesize, which makes it accessible to a wide range of researchers. However, this compound also has several limitations. It is highly toxic and can be dangerous if not handled properly. Additionally, this compound has been found to have a narrow therapeutic window, which means that it can be difficult to use in animal studies without causing toxicity.
未来方向
There are several future directions for research on 2-(2-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide. One area of research is the development of safer and more effective mitochondrial uncouplers for use in scientific research. Another area of research is the use of this compound as a tool to study the effects of environmental toxins on mitochondrial function and energy metabolism. Additionally, this compound may have potential therapeutic applications in the treatment of obesity and metabolic disorders. Further research is needed to explore these potential applications of this compound.
科学研究应用
2-(2-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has been used extensively in scientific research as a tool to study the effects of oxidative stress and mitochondrial dysfunction on living organisms. It has been found to be particularly useful in studying the effects of environmental toxins on mitochondrial function and energy metabolism. This compound has also been used to study the effects of mitochondrial uncoupling on thermogenesis and weight loss.
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-6-7-12(13(8-10)18(20)21)17-15(19)9-22-14-5-3-2-4-11(14)16/h2-8H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXCHWQPGXFUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-1-naphthyl-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3948808.png)
![N-(4-chloro-3-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3948827.png)
![N-(3,4-difluorophenyl)-N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3948840.png)
![N-(4-tert-butylphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3948841.png)
![4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride](/img/structure/B3948854.png)
![methyl 4-(5-{[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B3948855.png)
![ethyl 1-({5-[(3-acetylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B3948858.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B3948859.png)

![2-butyl-6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3948883.png)
![2-(2,5-dimethylphenoxy)-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B3948887.png)
![N-[5-({[2-(4-bromophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(3-chlorophenyl)urea](/img/structure/B3948893.png)